![molecular formula C10H15BrN2O2 B572642 Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate CAS No. 1245272-40-5](/img/structure/B572642.png)
Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular weight of 275.15 . It has the InChI code 1S/C10H15BrN2O2/c1-5-15-9(14)7-6-12-13(8(7)11)10(2,3)4/h6H,5H2,1-4H3
. It is usually in liquid form .
Molecular Structure Analysis
The molecular structure of Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate consists of a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms . The InChI key for this compound is RSUGKABMEVWWKL-UHFFFAOYSA-N
.
Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate are not detailed in the retrieved sources, pyrazoles are known to participate in a variety of chemical reactions .
Physical And Chemical Properties Analysis
Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate is a liquid at room temperature . It has a molecular weight of 275.15 . The compound is typically stored at 4°C .
Scientific Research Applications
Medicinal Chemistry
Pyrazoles, including Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate, have a wide range of applications in medicinal chemistry . They have been found to exhibit numerous biological activities, such as antibacterial , anti-inflammatory , anti-cancer , analgesic , anticonvulsant , anthelmintic , antioxidant , and herbicidal properties .
Drug Discovery
In the field of drug discovery, pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals . The pyrazole nucleus is synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Agrochemistry
Pyrazoles are also used in agrochemistry . Their herbicidal properties make them useful in the development of new agrochemicals .
Coordination Chemistry
In coordination chemistry, pyrazoles can be used in the preparation of solid hexacoordinate complexes . This involves the reaction of pyrazoles with dimethyl- and divinyl-tindichloride .
Organometallic Chemistry
Pyrazoles have applications in organometallic chemistry . They can form complexes with various metals, which can then be used in a variety of chemical reactions .
Synthesis of Bipyrazoles
Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate can be used as a starting material in the synthesis of 1,4′-bipyrazoles . Bipyrazoles are important compounds in organic chemistry and have a wide range of applications .
Inhibitors
This compound can also be used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors . Inhibitors are substances that can reduce the activity of a particular biochemical reaction .
Synthesis of Pyrazole Derivatives
Finally, Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate can be used in the synthesis of pyrazole derivatives . These derivatives have a wide range of applications in various sectors of the chemical industry, including medicine and agriculture .
Safety And Hazards
This compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
ethyl 5-bromo-1-tert-butylpyrazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O2/c1-5-15-9(14)7-6-12-13(8(7)11)10(2,3)4/h6H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUGKABMEVWWKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C(C)(C)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80700132 |
Source
|
Record name | Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80700132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate | |
CAS RN |
1245272-40-5 |
Source
|
Record name | Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80700132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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